N-Propylbenzamide N-Propylbenzamide N-propylbenzamide is a member of the class the class of benzamides that is benzamide substituted by a propyl group at the N atom. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a benzamide.
N-Propylbenzamide belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. N-Propylbenzamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Propylbenzamide has been primarily detected in saliva. N-Propylbenzamide can be biosynthesized from benzamide.
Brand Name: Vulcanchem
CAS No.: 10546-70-0
VCID: VC20972938
InChI: InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
SMILES: CCCNC(=O)C1=CC=CC=C1
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

N-Propylbenzamide

CAS No.: 10546-70-0

Cat. No.: VC20972938

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N-Propylbenzamide - 10546-70-0

CAS No. 10546-70-0
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-propylbenzamide
Standard InChI InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Standard InChI Key DYZWXBMTHNHXML-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC=CC=C1
Canonical SMILES CCCNC(=O)C1=CC=CC=C1

Chemical Structure and Properties

N-Propylbenzamide is characterized by a propyl group attached to the nitrogen atom of the amide functional group, with a benzene ring connected to the carbonyl portion of the amide. It has the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. The compound represents an important member of the benzamide family, which are formally derived from benzoic acid.
The physical and chemical properties of N-Propylbenzamide include:

PropertyValue
Chemical FormulaC10H13NO
Molecular Weight163.22 g/mol
CAS Number10546-70-0
Melting PointApproximately 45°C
Boiling PointNot specified in available data
IUPAC NameN-propylbenzamide
Standard InChIInChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Standard InChIKeyDYZWXBMTHNHXML-UHFFFAOYSA-N
SMILESCCCNC(=O)C1=CC=CC=C1
SolubilityPractically insoluble in water
PubChem Compound ID25354
N-Propylbenzamide is considered a relatively neutral molecule and has been detected in biological samples such as saliva. Structurally, it consists of a benzene ring attached to a carbonyl group and an amide group, with a propyl chain linked to the nitrogen atom.

Synthesis Methods

Several synthetic approaches for preparing N-Propylbenzamide have been documented in scientific literature. These methods generally involve reactions between propylamine and benzoic acid derivatives. The synthesis typically requires creating an amide bond between the amine and carboxylic acid groups.

Common Synthetic Routes

The following table summarizes key synthetic approaches:

Synthesis MethodReagentsConditionsYieldSource
Isatoic Anhydride MethodPropylamine and Isatoic Anhydride1,4-dioxane at 60-70°C for 1.5 h96.5%
Benzoic Acid Derivative ReactionPropan-1-amine with sulfonyl chloride derivativesVarious conditionsNot specified
Direct AmidationBenzoic acid and propylamineWith dehydrating agentsNot specified
One specific method involves the reaction of propan-1-amine with 4-methylbenzenesulfonyl chloride followed by treatment with 3-chlorobenzoyl chloride to yield related compounds, showcasing the versatility of amine reactions in synthesizing benzamides.

Analytical Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural confirmation of the synthesized compound. In NMR spectroscopy, characteristic signals corresponding to aromatic protons and aliphatic protons can be observed, while IR spectroscopy would show a strong carbonyl stretch around 1650 cm⁻¹ indicative of the amide functional group.

Chemical Reactivity

N-Propylbenzamide can participate in various chemical reactions due to its functional groups. The reactivity is primarily centered on the amide bond and the propyl chain.

Types of Reactions

Key reactions include:

  • Hydrolysis reactions that can break the amide bond under acidic or basic conditions

  • Reduction reactions that can convert the amide to an amine using strong reducing agents

  • Substitution reactions, particularly at the propyl group

  • Functionalization of the aromatic ring through electrophilic aromatic substitution
    Studies have indicated that the kinetics of reactions involving N-Propylbenzamide can vary based on solvent choice, demonstrating different orders of reaction depending on the medium used.

Applications in Scientific Research

N-Propylbenzamide serves as a versatile building block in organic synthesis and has garnered interest for its potential applications in various research fields.

Medicinal Chemistry Applications

In medicinal chemistry, N-Propylbenzamide and its derivatives are studied for potential biological activities:

  • As structural components in drug design

  • In structure-activity relationship studies

  • For computational docking studies to predict binding affinities and interactions with target proteins

Analytical Chemistry Applications

N-Propylbenzamide finds applications in analytical chemistry as a component of phenyl-type stationary phases for supercritical fluid chromatography (SFC). This application leverages its structural features and chemical properties for separation science.

Biological Activity

While comprehensive toxicological data for N-Propylbenzamide is limited in the available sources, research suggests it may have biological effects worthy of investigation.

Comparative Analysis with Related Compounds

N-Propylbenzamide belongs to a family of benzamide derivatives that share structural similarities but differ in their substituents. This structural variation can significantly affect their properties and applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureSource
N-PropylbenzamideC10H13NO163.22Base structure with propyl group on nitrogen
2-AMINO-N-PROPYL-BENZAMIDEC10H14N2O178.23Additional amino group on benzene ring
2-(N-allylsulfamoyl)-N-propylbenzamideC13H18N2O3SNot specified in sourceAdditional allylsulfamoyl group
A related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, has been synthesized via a tandem one-pot reaction under sonication . This compound features both the propylbenzamide moiety and an allylsulfamoyl group, giving it distinct properties including a calculated HOMO-LUMO energy gap of 5.3828 eV . The rotational orientations of the allylsulfamoyl and amide groups in this molecule are partly determined by an intramolecular N—H···O hydrogen bond .

Current Research and Future Directions

Current research on N-Propylbenzamide focuses on exploring its potential applications across various disciplines. The compound has been identified in consumer products like "slimy" toys, though its health effects in this context remain uncharacterized due to insufficient toxicological data.
Future research directions may include:

  • Comprehensive toxicological evaluation and safety assessment

  • Investigation of structure-activity relationships with systematic modifications

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of new applications in drug discovery and materials science

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